(R)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid
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Overview
Description
®-2-[(tert-Butyloxycarbonyl)amino]-3-butenoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly significant in peptide synthesis and other areas of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[(tert-Butyloxycarbonyl)amino]-3-butenoic acid typically involves the introduction of the Boc group to the amino acid derivative. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the synthesis of Boc-protected amino acids can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The continuous flow process allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-[(tert-Butyloxycarbonyl)amino]-3-butenoic acid can undergo various chemical reactions, including:
Deprotection: The removal of the Boc group using reagents such as trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Deprotection: TFA or oxalyl chloride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various functional groups to the amino acid derivative.
Scientific Research Applications
®-2-[(tert-Butyloxycarbonyl)amino]-3-butenoic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Chromatographic Separation: Utilized in the separation and determination of amino acids and dipeptides.
Biological Studies: Investigated for its role in various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of ®-2-[(tert-Butyloxycarbonyl)amino]-3-butenoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- ®-2-[(tert-Butyloxycarbonyl)amino]-3-butanoic acid
- ®-2-[(tert-Butyloxycarbonyl)amino]-3-pentenoic acid
- ®-2-[(tert-Butyloxycarbonyl)amino]-3-hexenoic acid
Uniqueness
®-2-[(tert-Butyloxycarbonyl)amino]-3-butenoic acid is unique due to its specific structure, which includes a double bond in the butenoic acid moiety. This structural feature can influence its reactivity and interactions in chemical and biological systems, distinguishing it from other Boc-protected amino acids .
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h5-6H,1H2,2-4H3,(H,10,13)(H,11,12)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHZVVBUNVWRGH-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C=C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C=C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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